molecular formula C20H15N7OS2 B2711725 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-02-2

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2711725
CAS RN: 868969-02-2
M. Wt: 433.51
InChI Key: GCXAYHUCSKNNEU-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15N7OS2 and its molecular weight is 433.51. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Heterocycles

Research has focused on synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives, using precursors related to the compound of interest. These synthesized compounds have been evaluated for insecticidal activities against pests like the cotton leafworm, showcasing their potential utility in agricultural pest control (Fadda et al., 2017).

Antimicrobial Evaluation

Several studies have investigated the antimicrobial properties of new thienopyrimidine derivatives and related compounds. These compounds have shown pronounced antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bhuiyan et al., 2006; Flefel et al., 2018).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins. These studies have revealed moderate to good binding energies, indicating potential pharmaceutical applications (Flefel et al., 2018).

Synthesis and Pharmacological Evaluation

Research into the synthesis of eosinophil infiltration inhibitors with antihistaminic activity has also been conducted. Compounds synthesized exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their potential application in treating allergic conditions (Gyoten et al., 2003).

Biochemical Impacts as Insecticidal Agents

The biochemical impacts of new bioactive sulfonamide thiazole derivatives have been investigated for their potential as insecticidal agents against pests like the cotton leafworm. These studies focus on the toxicological, biochemical parameters, and biological aspects of these compounds, revealing their effectiveness in pest control (Soliman et al., 2020).

Investigations into Metabolic Stability

Studies have also been conducted to improve the metabolic stability of certain inhibitors, examining various 6,5-heterocyclic analogues as alternatives to enhance pharmaceutical properties and reduce metabolic deacetylation (Stec et al., 2011).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS2/c1-12-4-5-14-15(9-12)30-20(22-14)23-17(28)11-29-18-7-6-16-24-25-19(27(16)26-18)13-3-2-8-21-10-13/h2-10H,11H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXAYHUCSKNNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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